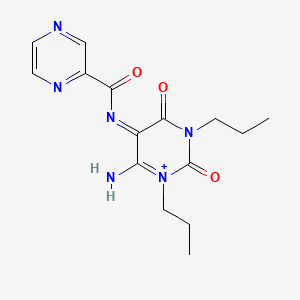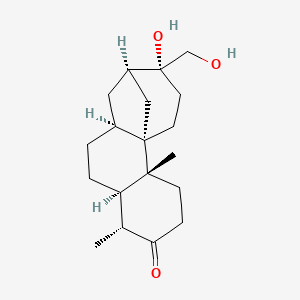
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine and has a molecular formula of C11H21NO2.
Wirkmechanismus
The mechanism of action of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is not fully understood. However, studies have shown that this compound has potent anti-inflammatory and antibacterial properties. It has been suggested that it works by inhibiting the activity of enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI). One potential direction is the further exploration of its potential applications in the treatment of cancer and other diseases. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic effects. Finally, the development of more soluble derivatives of this compound could expand its potential applications in various fields.
Conclusion:
In conclusion, 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of cancer, inflammation, and bacterial infections make it an important compound for further study. While there are limitations to its use in lab experiments, its high purity and stability make it a cost-effective option for researchers. With continued research, this compound could have significant implications for various fields.
Synthesemethoden
The synthesis of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) can be achieved through several methods. One of the most common methods is the reaction of (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine-1-carboxylic acid with isopropylamine. This reaction yields the desired compound in high yields and purity. Other methods include the reaction of (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine-1-carboxylic acid with other amines such as ethylamine or propylamine.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
122717-18-4 |
|---|---|
Produktname |
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.241 |
IUPAC-Name |
(3R,4S)-3,4-di(propan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11)/t7-,8+/m1/s1 |
InChI-Schlüssel |
XJFQQFGNDCJIHV-SFYZADRCSA-N |
SMILES |
CC(C)C1C(NC1=O)C(C)C |
Synonyme |
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)

![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)

![5,10-Dihydrodipyrazino[2,3-b:2',3'-e]pyrazine](/img/structure/B568492.png)


